A Comprehensive Technical Guide to 4-(3-Butenyloxy)benzoic Acid (CAS: 115595-27-2): Synthesis, Characterization, and Applications in Material Science
A Comprehensive Technical Guide to 4-(3-Butenyloxy)benzoic Acid (CAS: 115595-27-2): Synthesis, Characterization, and Applications in Material Science
Abstract: This technical guide provides an in-depth analysis of 4-(3-Butenyloxy)benzoic acid (CAS No. 115595-27-2), a specialized organic compound of significant interest in materials science. The document elucidates the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and outlines a comprehensive workflow for its structural and purity characterization using modern analytical techniques. Furthermore, this guide explores the compound's chemical reactivity, focusing on the functionalities that underpin its primary application as a key building block for advanced liquid crystalline elastomers and polymers. This whitepaper is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of functional polymers and advanced materials.
Introduction and Scientific Context
4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule derived from 4-hydroxybenzoic acid.[1][2] Its structure is distinguished by a rigid benzoic acid core, which can act as a mesogenic unit, and a flexible four-carbon ether-linked chain terminating in a reactive vinyl group. This unique combination of a rigid, hydrogen-bonding capable moiety and a polymerizable alkene functional group makes it a highly valuable monomer in the field of polymer chemistry.
The primary significance of this compound lies in its role as a precursor for the synthesis of liquid crystals (LCs) and, more specifically, liquid crystalline elastomers (LCEs).[3] The benzoic acid group facilitates the formation of ordered, anisotropic phases characteristic of liquid crystals, often through the formation of hydrogen-bonded dimers, while the terminal butenyl group provides a site for cross-linking or polymerization into a macromolecular network.[4][5] Understanding the synthesis and reactivity of this molecule is therefore critical for developing novel materials with tunable thermomechanical and optical properties.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and properties for 4-(3-Butenyloxy)benzoic acid is presented below.
| Property | Value | Reference(s) |
| CAS Number | 115595-27-2 | [3][6][7] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][6][7] |
| Molecular Weight | 192.21 g/mol | [3][6] |
| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | [6] |
| Synonyms | 4-(3-Butenyloxy)benzoic acid, p-(3-Butenyloxy)benzoic acid | [7] |
| Appearance | White to off-white crystalline solid or powder | [7] |
| Purity | Typically >98% | [3] |
Synthesis Pathway and Experimental Protocol
The most efficient and widely applicable method for preparing 4-(3-Butenyloxy)benzoic acid is the Williamson ether synthesis.[8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks a primary alkyl halide.[8][10]
Causality of Experimental Design: To ensure a high yield and prevent undesirable side reactions, a two-step approach is optimal. First, the carboxylic acid of the starting material, 4-hydroxybenzoic acid, is protected as a methyl ester. This prevents the acidic proton from being abstracted by the base, which would otherwise compete with the desired deprotonation of the phenolic hydroxyl group. Following the etherification, the methyl ester is easily hydrolyzed under basic conditions to yield the final carboxylic acid product. This protection-etherification-deprotection sequence is a robust and common strategy in organic synthesis.
Caption: Workflow for the two-step synthesis of 4-(3-Butenyloxy)benzoic acid.
Detailed Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 4-(3-butenyloxy)benzoate
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and N,N-dimethylformamide (DMF, 200 mL).
-
Addition of Alkyl Halide: Add 4-bromo-1-butene (16.2 g, 120 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir. A precipitate or oil will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
Step 2: Hydrolysis to 4-(3-Butenyloxy)benzoic acid
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Saponification: Dissolve the crude methyl ester from Step 1 in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water. While stirring in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(3-Butenyloxy)benzoic acid as a white crystalline solid. Dry the final product under vacuum.
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for structure and purity validation.
Expected Spectroscopic Signatures:
| Technique | Functional Group | Expected Signature |
| ¹H NMR | Carboxylic Acid (-COOH) | δ ≈ 11.0 - 13.0 ppm (broad singlet, 1H) |
| Aromatic (Ar-H) | δ ≈ 7.9-8.1 ppm (d, 2H, ortho to -COOH)δ ≈ 6.9-7.0 ppm (d, 2H, ortho to -OR) | |
| Alkene (-CH=CH₂) | δ ≈ 5.8-6.0 ppm (m, 1H, -CH=)δ ≈ 5.0-5.2 ppm (m, 2H, =CH₂) | |
| Ether (-O-CH₂-) | δ ≈ 4.0-4.1 ppm (t, 2H) | |
| Allylic (-CH₂-CH=) | δ ≈ 2.5-2.6 ppm (q, 2H) | |
| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (very broad, due to H-bonding)[11] |
| Carboxylic Acid (C=O stretch) | 1680-1710 cm⁻¹ (strong, sharp)[12] | |
| Aromatic (C=C stretch) | 1580-1610 cm⁻¹ | |
| Alkene (C=C stretch) | ~1640 cm⁻¹ | |
| Ether (C-O stretch) | 1250-1300 cm⁻¹ (aryl-alkyl ether) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 192.08 (for C₁₁H₁₂O₃)[6] |
Chemical Reactivity and Mechanistic Considerations
The molecule possesses three distinct reactive sites that dictate its chemical behavior and utility in materials synthesis.
-
The Carboxylic Acid Group: This group readily forms intermolecular hydrogen bonds, leading to the formation of stable dimers.[5] This dimerization effectively elongates the molecule, a critical factor in promoting liquid crystalline behavior.[4] The carboxyl group can also undergo standard transformations such as esterification or conversion to an acid chloride for further functionalization.[13][14]
-
The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group (-OR), which directs incoming electrophiles to the positions ortho to the ether linkage.
-
The Terminal Alkene: This is arguably the most important functional group for its application in polymer science. It serves as a polymerizable handle for incorporating the molecule into a polymer backbone or for cross-linking. A common and highly effective method is through hydrosilylation, where the vinyl group reacts with a silicon-hydride (Si-H) bond, typically on a polysiloxane backbone, in the presence of a platinum catalyst. This reaction forms a stable carbon-silicon bond, creating the cross-linked network of an LCE.
Caption: Conceptual pathway for LCE formation via hydrosilylation.
Applications in Advanced Materials
The architectural features of 4-(3-Butenyloxy)benzoic acid make it an ideal candidate for creating "smart" materials.
-
Liquid Crystalline Elastomers (LCEs): This is the primary application.[3] By cross-linking the monomers into a network, an LCE is formed. These materials uniquely combine the elasticity of rubber with the anisotropic properties of liquid crystals. They can exhibit large, reversible shape changes in response to external stimuli such as heat, light, or electric fields, making them suitable for applications as artificial muscles, soft actuators, and tunable sensors.
-
Functional Polymers: The terminal alkene allows for its incorporation into various polymer chains via radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) after suitable modification, enabling the design of polymers with pendant liquid crystalline side-chains.
Safety and Handling
-
Hazard Identification: According to GHS classifications, 4-(3-Butenyloxy)benzoic acid is known to cause skin irritation (H315) and serious eye irritation (H319).[6]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-(3-Butenyloxy)benzoic acid is a strategically designed monomer that serves as a cornerstone in the synthesis of advanced functional materials. Its synthesis, based on the reliable Williamson etherification, is straightforward and scalable. The molecule's dual functionality—a rigid mesogenic core and a polymerizable alkene tail—provides chemists and materials scientists with a versatile tool for creating highly ordered, responsive materials like liquid crystalline elastomers. A thorough understanding of its synthesis, characterization, and reactivity is essential for the continued innovation of smart polymers and actuators.
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